N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide
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Overview
Description
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide is a complex organic compound that belongs to the class of pyrazole derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is a part of the resistance, nodulation, and cell division (RND) superfamily of transporter enzymes . It is crucial for the translocation of trehalose monomycolates (TMMs), which are essential for the synthesis of cell walls . MmpL3 is a vital gene in Mycobacterium tuberculosis and is present across all mycobacterial species .
Mode of Action
The compound interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the translocation of TMMs, thereby affecting the synthesis of cell walls in Mycobacterium tuberculosis . The compound’s mode of action is primarily competitive and reversible .
Biochemical Pathways
The inhibition of MmpL3 affects the biochemical pathway responsible for the synthesis of mycobacterial cell walls . This disruption can lead to the death of the bacteria, as the cell wall is crucial for the bacteria’s survival and virulence .
Pharmacokinetics
These compounds are mainly excreted in the feces, with urinary excretion representing a minor route
Result of Action
The result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis . This leads to the death of the bacteria, making the compound a potential candidate for the development of new antimycobacterial agents .
Preparation Methods
The synthesis of N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Aldehyde Formation: Conversion of the nitrobenzene derivative to an aldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination with 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde using sodium borohydride (NaBH4) and iodine (I2) as reducing agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include sodium borohydride, iodine, tin(II) chloride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and antibacterial agent.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Material Science: Its derivatives are explored for their potential use in organic electronics and photonics.
Comparison with Similar Compounds
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide can be compared with other pyrazole derivatives such as:
- 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
- 1-(4-Methoxyphenyl)-5-methyl-N-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide
These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-32-22-12-10-17(11-13-22)23-19(16-27(26-23)20-7-3-2-4-8-20)15-25-24(29)18-6-5-9-21(14-18)28(30)31/h2-14,16H,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCSLUPAGUKJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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